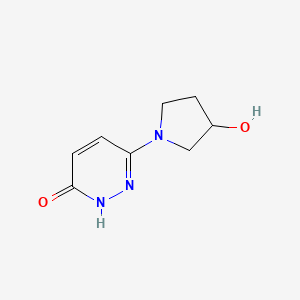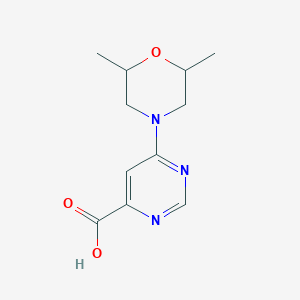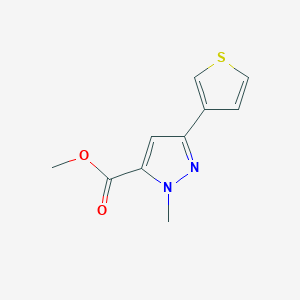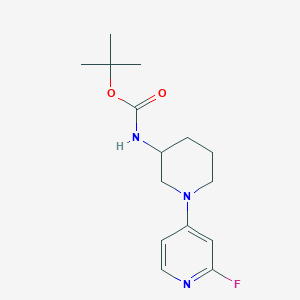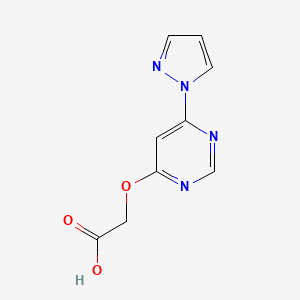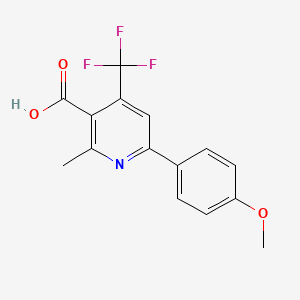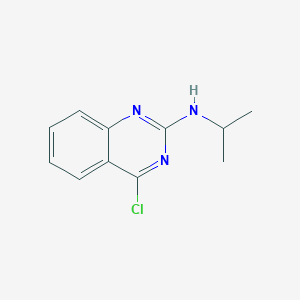
4-chloro-N-isopropylquinazolin-2-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-chloro-N-isopropylquinazolin-2-amine can be analyzed using various computational chemistry methods . These methods include quantum mechanics and molecular mechanics theories followed by sophisticated statistical approaches .
Relevant Papers
Several papers were found during the search, including studies on quinazoline derivatives as potential therapeutic agents , the current case of quinolones , and the synthesis and potential antimicrobial activity of novel α-aminophosphonate derivatives . These papers could provide valuable insights into the properties and potential applications of 4-chloro-N-isopropylquinazolin-2-amine.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Quinazoline derivatives, including 4-chloro-N-isopropylquinazolin-2-amine, have been identified as potential anti-cancer agents . They have been used in the synthesis of diverse molecules with significant physiological and pharmacological utilization .
Anti-Inflammatory Activity
Quinazoline compounds have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antibacterial Activity
Quinazoline derivatives have shown promising antibacterial activities . They are being explored for the development of novel classes of antibacterial agents .
Analgesic Activity
Certain substituted quinazoline derivatives have demonstrated substantial analgesic activity . For instance, one derivative containing 4-trifluromethyl substitution showed good analgesic activity .
Antifungal Activity
Quinazoline compounds have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs .
Antimalarial Activity
Quinazoline derivatives have shown potential as antimalarial agents . They are being explored for their potential applications in the treatment of malaria .
Anticonvulsant Activity
Quinazoline compounds have been found to exhibit anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
Anti-Parkinsonism Activity
Quinazoline derivatives have shown potential as agents for the treatment of Parkinson’s disease . They are being explored for their potential applications in the treatment of this neurodegenerative disorder .
Propiedades
IUPAC Name |
4-chloro-N-propan-2-ylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7(2)13-11-14-9-6-4-3-5-8(9)10(12)15-11/h3-7H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMUAYVCZQABQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-isopropylquinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)

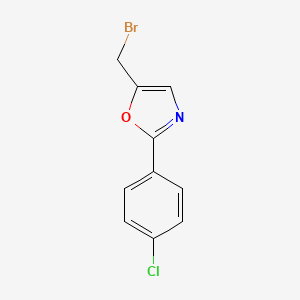

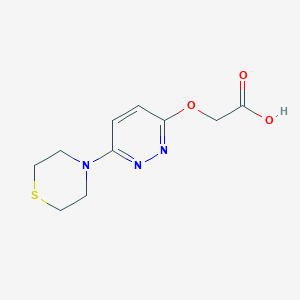

![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)
